3-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide 3-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide
Brand Name: Vulcanchem
CAS No.: 543693-46-5
VCID: VC15005756
InChI: InChI=1S/C21H22N4O4S/c1-15-13-14-22-21(23-15)25-30(27,28)19-10-6-17(7-11-19)24-20(26)12-5-16-3-8-18(29-2)9-4-16/h3-4,6-11,13-14H,5,12H2,1-2H3,(H,24,26)(H,22,23,25)
SMILES:
Molecular Formula: C21H22N4O4S
Molecular Weight: 426.5 g/mol

3-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide

CAS No.: 543693-46-5

Cat. No.: VC15005756

Molecular Formula: C21H22N4O4S

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide - 543693-46-5

Specification

CAS No. 543693-46-5
Molecular Formula C21H22N4O4S
Molecular Weight 426.5 g/mol
IUPAC Name 3-(4-methoxyphenyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide
Standard InChI InChI=1S/C21H22N4O4S/c1-15-13-14-22-21(23-15)25-30(27,28)19-10-6-17(7-11-19)24-20(26)12-5-16-3-8-18(29-2)9-4-16/h3-4,6-11,13-14H,5,12H2,1-2H3,(H,24,26)(H,22,23,25)
Standard InChI Key NMHRFRJFQNEYAF-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC

Introduction

Molecular Composition:

  • IUPAC Name: 3-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide

  • Molecular Formula: C20H22N4O4S

  • Key Functional Groups:

    • Methoxy group (-OCH₃) on the phenyl ring

    • Sulfonamide group (-SO₂NH-) attached to a pyrimidine moiety

    • Propanamide backbone

This molecule is characterized by a combination of aromatic and heterocyclic systems, which contribute to its chemical stability and potential biological activity.

Synthesis Pathway

The synthesis of such compounds typically involves multi-step organic reactions, including:

  • Formation of the Sulfonamide Group:

    • A reaction between a sulfonyl chloride derivative and an amine (e.g., 4-methylpyrimidin-2-amine) under basic conditions.

    • This step introduces the sulfonamide functionality, which is crucial for biological activity.

  • Amide Bond Formation:

    • Coupling of the sulfonamide derivative with 3-(4-methoxyphenyl)propanoic acid or its activated ester (e.g., acid chloride or anhydride) using coupling agents like EDCI or DCC.

  • Purification:

    • The final product is purified through recrystallization or chromatography to ensure high purity for biological testing.

Pharmaceutical Relevance:

Sulfonamide derivatives are widely studied for their pharmacological properties. Based on its structure, this compound may exhibit:

  • Antimicrobial Activity: Sulfonamides are well-known as antibiotics due to their ability to inhibit bacterial dihydropteroate synthase.

  • Anti-inflammatory Effects: The amide and sulfonamide groups may contribute to enzyme inhibition in inflammatory pathways.

  • Anticancer Potential: Aromatic sulfonamides have been explored as inhibitors of carbonic anhydrase IX, which is overexpressed in hypoxic tumor cells.

Hypothetical Mechanism of Action:

The compound's pyrimidine moiety suggests potential interactions with nucleotide-binding enzymes or receptors, while the sulfonamide group could mimic natural substrates in metabolic pathways.

Table: Comparative Data on Related Compounds

PropertyCompound ClassObservations
Antimicrobial ActivitySulfonamidesEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatory PropertiesPyrimidine-based SulfonamidesInhibition of cyclooxygenase (COX) enzymes
Antitumor ActivityAromatic SulfonamidesInhibition of carbonic anhydrase IX in hypoxic tumor environments
SolubilitySulfonamides with Methoxy GroupsImproved solubility in polar solvents
StabilityAmide-Sulfonamide HybridsEnhanced thermal and chemical stability due to resonance structures

Experimental Studies Needed:

  • Biological Assays:

    • Testing for antimicrobial, anti-inflammatory, or anticancer activities.

  • Mechanistic Studies:

    • Investigating binding interactions with enzymes or receptors using computational docking studies.

  • Toxicology Assessments:

    • Evaluating cytotoxicity and pharmacokinetics to ensure safety for therapeutic use.

Applications in Drug Development:

Given its structural features, this compound could serve as a lead molecule for designing new drugs targeting bacterial infections, inflammatory diseases, or cancer.

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